molecular formula C19H18N2O4 B2840433 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705899-31-5

1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No. B2840433
CAS RN: 1705899-31-5
M. Wt: 338.363
InChI Key: UAFQEIYFAZMEQX-UHFFFAOYSA-N
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Description

The compound “1’-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a cyclopropyl group, a carbonyl group, and a spiro[chroman-2,3’-pyrrolidin]-4-one structure .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups and a spirocyclic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a solid form and a molecular weight in the range of 150-200 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound has been utilized in studies exploring new methods for synthesizing complex molecular structures. For example, the research by Zorn et al. (1998) demonstrates a cascade ring enlargement method for forming indolizinone derivatives from isoxazolidines, highlighting a novel approach to synthesizing the indolizine skeleton which could be related to the broader family of compounds including 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (Zorn et al., 1998).

Additionally, research on cycloaddition reactions, such as those conducted by Croce et al. (1988), provides insights into the stereochemical assignments of spiro-derivatives, which are crucial for understanding the chemical behavior and potential applications of compounds like 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (Croce et al., 1988).

Potential Biological Activities

While the direct biological activities of 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one were not explicitly mentioned in the available literature, the structural motifs present in this compound, such as spiro configurations and isoxazoline rings, are often explored for their biological significance. For instance, Kumar et al. (2009) investigated spiro compounds for antimycobacterial activity, which suggests a potential area of application for structurally related compounds in combating infectious diseases (Kumar et al., 2009).

Advanced Material and Method Development

Research into novel synthetic methodologies, as seen in the works by Goti et al. (1996), discusses the thermal rearrangement of nitrone and nitrile oxide cycloadducts to produce bicyclopropylidene derivatives. This work underscores the potential of employing 1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one in developing new synthetic routes for creating advanced materials or chemical intermediates (Goti et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on elucidating the exact synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the safety and hazards associated with this compound should be thoroughly investigated .

properties

IUPAC Name

1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-15-10-19(24-16-4-2-1-3-13(15)16)7-8-21(11-19)18(23)14-9-17(25-20-14)12-5-6-12/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQEIYFAZMEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

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